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Abstract
AVE 0991 is a synthetic, non-peptide, orally active agonist of the Mas receptor, which mimics

the biological effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[1][2] As a key

component of the protective axis of the Renin-Angiotensin System (RAS)—comprising

Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-7), and the Mas receptor—AVE 0991 has

emerged as a significant pharmacological tool and potential therapeutic agent in cardiovascular

research.[3][4] This compound circumvents the limitations of the native Ang-(1-7) peptide, such

as its short half-life and lack of oral bioavailability.[2][4] This guide details the mechanism of

action, signaling pathways, cardiovascular applications, and experimental protocols associated

with AVE 0991, providing a comprehensive resource for its utilization in a research and

development context.

Core Mechanism of Action
AVE 0991 exerts its effects by selectively binding to and activating the Mas G-protein coupled

receptor.[5][6] This activation initiates a cascade of intracellular signaling that counteracts the

often-detrimental effects of the classical RAS axis, which is mediated by Angiotensin II (Ang II)

acting on the AT1 receptor.[3][7] The ACE2/Ang-(1-7)/Mas axis is recognized for its

vasodilatory, anti-proliferative, anti-fibrotic, and anti-inflammatory properties, all of which are

elicited by AVE 0991.[4][7][8]
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Studies have shown that AVE 0991 competes for the same binding site as Ang-(1-7) on the

Mas receptor.[6][9] Its activation of this receptor leads to downstream effects, most notably the

production of nitric oxide (NO) via the phosphorylation of endothelial nitric oxide synthase

(eNOS).[10][11]

Key Signaling Pathways
The cardiovascular benefits of AVE 0991 are rooted in its ability to modulate specific

intracellular signaling pathways. The primary pathway involves the activation of the Mas

receptor, leading to downstream effects that promote cardiovascular health.

The Counter-Regulatory Axes of the Renin-Angiotensin
System
The RAS maintains cardiovascular homeostasis through a balance between its two primary

axes. The classical axis (ACE/Ang II/AT1R) is generally associated with vasoconstriction,

inflammation, and fibrosis. In contrast, the protective axis (ACE2/Ang-(1-7)/Mas), which AVE

0991 activates, promotes opposing effects.
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Figure 1: The dual axes of the Renin-Angiotensin System (RAS).

AVE 0991-Induced Nitric Oxide Production
A primary mechanism for AVE 0991-induced vasodilation is the stimulation of NO release from

endothelial cells. This process is mediated by the activation of the PI3K/Akt pathway, which

subsequently phosphorylates and activates eNOS.
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Figure 2: AVE 0991-mediated eNOS activation and NO production.
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Cardiovascular Research Applications
AVE 0991 has been utilized in a variety of preclinical models to investigate its therapeutic

potential in several cardiovascular diseases.

Hypertension and Endothelial Dysfunction
AVE 0991 promotes vasodilation and improves endothelial function.[12] Studies show it

stimulates the release of NO from endothelial cells with an efficacy similar to or even greater

than Ang-(1-7).[9][13] In animal models of hypertension, chronic administration of AVE 0991

reduces blood pressure, alleviates vascular inflammation, and improves vascular relaxation

responses.[4][14] For example, in renovascular hypertensive rats, AVE 0991 treatment reduced

blood pressure and improved baroreflex sensitivity.[15]

Cardiac Remodeling: Hypertrophy and Fibrosis
Ang II is a potent driver of cardiac hypertrophy and fibrosis. AVE 0991 has been shown to

counteract these effects. In models of pressure overload and myocardial infarction, treatment

with AVE 0991 attenuates cardiac hypertrophy, reduces the deposition of collagen fibers

(fibrosis), and preserves cardiac function.[4][15] In cultured neonatal rat cardiomyocytes, AVE

0991 inhibited Ang II-induced hypertrophy in a dose-dependent manner, an effect associated

with the downregulation of the pro-fibrotic TGF-β1/Smad2 signaling pathway.[16]

Myocardial Infarction
In experimental models of myocardial infarction, AVE 0991 administration has demonstrated

cardioprotective effects. It helps preserve systolic function, reduces infarct size, and attenuates

adverse remodeling (hypertrophy and fibrosis) in the post-infarct heart.[4][15]

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of AVE 0991.

Table 1: Receptor Binding and In Vitro Activity
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Parameter Value Cell/Tissue Type Reference

IC₅₀ vs. [¹²⁵I]-Ang-(1-

7)
21 ± 35 nmol/L

Bovine Aortic
Endothelial Cells

[9][13]

IC₅₀ vs. [¹²⁵I]-Ang-(1-

7)
4.75 x 10⁻⁸ mol/L

Mas-transfected COS

Cells
[6][17]

EC₅₀ for NO Release 2.1 ± 3.0 µmol/L
Bovine Aortic

Endothelial Cells
[9]

Peak NO Release (at

10 µM)
295 ± 20 nmol/L

Bovine Aortic

Endothelial Cells
[9][13]

| Peak O₂⁻ Release (at 10 µM) | 18 ± 2 nmol/L | Bovine Aortic Endothelial Cells |[9][13] |

Table 2: In Vivo Dosages and Administration in Animal Models

Animal Model Dosage
Administration
Route

Application Reference

Obese Zucker

Rats
0.5 mg/kg/day

Osmotic
Minipump

Glucose
Metabolism

[18]

Diabetic Wistar

Rats
576 µg/kg/day

Intraperitoneal

(i.p.)

Endothelial

Dysfunction
[10]

Ang II-Induced

Hypertensive

Rats

576 µg/kg/day
Subcutaneous

(s.c.)
Hypertension [14][19]

OVA-Induced

Asthma Mice
1 mg/kg/day

Subcutaneous

(s.c.)

Pulmonary

Remodeling
[8]

| Renovascular Hypertensive Rats | Not Specified | Oral | Cardiac Remodeling |[15] |

Key Experimental Protocols
This section outlines common methodologies used to evaluate the cardiovascular effects of

AVE 0991.
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Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity of AVE 0991 for the Ang-(1-7) binding

site.

Preparation: Cell membranes (e.g., from bovine aortic endothelial cells or Mas-transfected

cells) are prepared and protein concentration is quantified.

Incubation: Membranes are incubated with a radiolabeled ligand, [¹²⁵I]-Ang-(1-7) (e.g., 10

nmol/L), in a buffered solution.

Competition: The incubation is performed in the presence of increasing concentrations of

unlabeled AVE 0991 to compete for binding sites. Non-specific binding is determined in the

presence of a high concentration of unlabeled Ang-(1-7).

Termination: The reaction is terminated by rapid vacuum filtration through filters (e.g., 0.65

µm Durapore filters) to separate bound from free radioligand.

Washing: Filters are washed multiple times with ice-cold buffer (e.g., PBS).

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Analysis: Competition curves are generated, and IC₅₀ values are calculated using non-linear

regression analysis.[9]

Measurement of NO and O₂⁻ Release from Endothelial
Cells
This protocol uses electrochemical nanosensors to directly measure NO and superoxide (O₂⁻)

release from cultured endothelial cells.

Cell Culture: Primary endothelial cells (e.g., bovine aortic endothelial cells) are grown to

confluence in culture plates.

Nanosensor Placement: A selective electrochemical nanosensor is positioned on the surface

of the cells.
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Stimulation: A baseline reading is established before injecting AVE 0991 (e.g., 10 µmol/L)

into the culture medium.

Data Acquisition: Amperometric signals corresponding to NO and O₂⁻ concentrations are

recorded simultaneously and in real-time.

Inhibitor Studies: To confirm the signaling pathway, cells can be pre-incubated with specific

inhibitors (e.g., the Mas receptor antagonist A-779, AT1/AT2 antagonists, or an eNOS

inhibitor like L-NMMA) for 20-30 minutes before stimulation with AVE 0991.[9][13]

Analysis: Peak concentrations and release kinetics are calculated from the recorded

amperograms.[9]

Animal Model of Hypertension Protocol
This workflow describes a typical experiment to test the anti-hypertrophic and anti-hypertensive

effects of AVE 0991 in vivo.
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Figure 3: Typical experimental workflow for in vivo testing of AVE 0991.
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Conclusion
AVE 0991 is an invaluable tool for investigating the therapeutic potential of the ACE2/Ang-(1-

7)/Mas axis. Its favorable pharmacological properties make it a superior alternative to its

endogenous peptide counterpart, Ang-(1-7), for in vivo studies. The compound's demonstrated

efficacy in mitigating hypertension, endothelial dysfunction, and adverse cardiac remodeling in

preclinical models underscores its potential as a lead compound for the development of novel

cardiovascular drugs. Further research will continue to elucidate its full range of effects and

refine its therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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